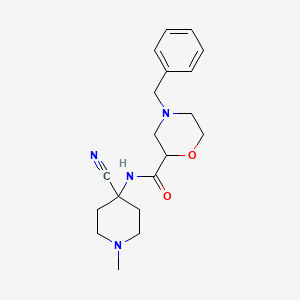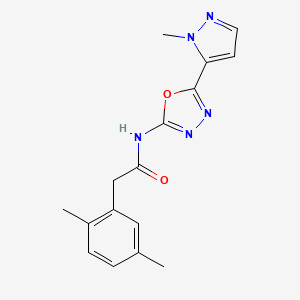
(E)-4-(Dimethylamino)-N-(3-methoxy-2,3-dihydro-1H-inden-1-yl)but-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-4-(Dimethylamino)-N-(3-methoxy-2,3-dihydro-1H-inden-1-yl)but-2-enamide, also known as DMABN, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMABN is a small molecule that has been synthesized in the laboratory and has shown promising results in various studies.
Applications De Recherche Scientifique
(E)-4-(Dimethylamino)-N-(3-methoxy-2,3-dihydro-1H-inden-1-yl)but-2-enamide has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-cancer properties. This compound has been found to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and liver cancer. It has also been shown to have anti-metastatic properties and can inhibit the migration and invasion of cancer cells.
Mécanisme D'action
(E)-4-(Dimethylamino)-N-(3-methoxy-2,3-dihydro-1H-inden-1-yl)but-2-enamide exerts its anti-cancer effects by inhibiting the activity of certain enzymes that are involved in cancer cell growth and survival. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that are overexpressed in many types of cancer cells. HDACs play a critical role in regulating gene expression, and their inhibition by this compound can lead to the activation of tumor suppressor genes and the induction of apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been found to increase the levels of reactive oxygen species (ROS) in cancer cells, which can lead to oxidative stress and cell death. This compound has also been found to induce cell cycle arrest in cancer cells, which can prevent their proliferation and growth. In addition, this compound has been shown to modulate the expression of various genes that are involved in cancer cell growth and survival.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (E)-4-(Dimethylamino)-N-(3-methoxy-2,3-dihydro-1H-inden-1-yl)but-2-enamide in lab experiments is its high potency and specificity. This compound has been shown to have a low toxicity profile and can be used at low concentrations to achieve its therapeutic effects. However, one of the limitations of using this compound is its poor solubility in water, which can make it difficult to administer in vivo. In addition, this compound has not been extensively studied in human clinical trials, and its long-term safety and efficacy have not been established.
Orientations Futures
There are several future directions for research on (E)-4-(Dimethylamino)-N-(3-methoxy-2,3-dihydro-1H-inden-1-yl)but-2-enamide. One area of interest is the development of more efficient synthesis methods that can produce this compound in larger quantities and with higher purity. Another area of interest is the investigation of the pharmacokinetics and pharmacodynamics of this compound in vivo, which can provide valuable information on its safety and efficacy in humans. In addition, further studies are needed to explore the potential of this compound as a therapeutic agent for various types of cancer and other diseases. Finally, the development of novel this compound derivatives with improved solubility and bioavailability is also an area of interest for future research.
Méthodes De Synthèse
(E)-4-(Dimethylamino)-N-(3-methoxy-2,3-dihydro-1H-inden-1-yl)but-2-enamide can be synthesized using a variety of methods, but the most commonly used method involves the reaction of 3-methoxy-2,3-dihydro-1H-indene with N,N-dimethylformamide dimethyl acetal and then with 2-bromo-1-butene. The resulting compound is then treated with hydrochloric acid to obtain this compound. This synthesis method has been optimized to produce high yields of this compound with high purity.
Propriétés
IUPAC Name |
(E)-4-(dimethylamino)-N-(3-methoxy-2,3-dihydro-1H-inden-1-yl)but-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-18(2)10-6-9-16(19)17-14-11-15(20-3)13-8-5-4-7-12(13)14/h4-9,14-15H,10-11H2,1-3H3,(H,17,19)/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTHOPDSKJSVGKQ-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)NC1CC(C2=CC=CC=C12)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C/C(=O)NC1CC(C2=CC=CC=C12)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(Prop-2-en-1-yloxy)phenyl]methanamine](/img/structure/B3017540.png)


![N-(5-chloro-2-methoxyphenyl)-2-[(4-oxo-3-phenyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide](/img/structure/B3017545.png)
![2-fluoro-N-[2-hydroxy-2-(3-methoxyphenyl)ethyl]pyridine-4-carboxamide](/img/structure/B3017546.png)

![1-{4-[4-(2-Furoyl)-1-piperazinyl]-6-methyl-1-phenyl-2-thioxo-1,2-dihydro-5-pyrimidinyl}ethanone](/img/structure/B3017548.png)
![1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(4-ethoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B3017553.png)
![4-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]benzo[h]chromen-2-one](/img/structure/B3017554.png)
![2-Chloro-N-[1-(2-morpholin-4-yl-2-oxoethyl)indol-5-yl]acetamide](/img/structure/B3017555.png)



![3-[3-(3-But-3-ynyldiazirin-3-yl)propanoylamino]-3-(oxan-4-yl)propanoic acid](/img/structure/B3017562.png)